N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE
Description
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole carboxamide core linked to a methoxyethyl group substituted with a 5-methylthiophen-2-yl moiety. The methoxy group may enhance solubility, while the thiophene and oxazole rings contribute to π-π stacking interactions and metabolic stability.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-3-4-11(18-8)10(16-2)7-13-12(15)9-5-6-14-17-9/h3-6,10H,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPBWUYNCFEMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=NO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of 2-methylthiophene, which is then reacted with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate undergoes further reactions, including the formation of the oxazole ring through cyclization reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations :
For example, electron-withdrawing groups (e.g., nitro-furyl in 12) correlate with lower yields (53%), likely due to reduced reactivity.
Thermal Stability: Melting points for thiazolidinone analogs (9–13) vary widely (147–207°C), suggesting that the 1,2-oxazole core in the target compound may exhibit distinct thermal behavior due to reduced ring strain compared to thiazolidinone.
Biological Activity
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds. Its unique structure, which includes a thiophene ring and an oxazole ring, has prompted investigations into its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.
Structure and Synthesis
The compound's IUPAC name is this compound. The synthesis typically involves several steps:
- Preparation of 2-Methylthiophene : This is often the starting material.
- Formation of 2-Acetyl-5-methylthiophene : Reaction with acetic anhydride.
- Oxazole Ring Formation : Various coupling reactions lead to the formation of the oxazole ring.
- Final Carboxamide Structure : Completion of synthesis yields the desired carboxamide derivative.
The compound's molecular formula is , and it possesses a molecular weight of 273.33 g/mol.
Antimicrobial and Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory and antimicrobial activities. The mechanism of action may involve interactions with specific molecular targets, potentially modulating enzyme activities or receptor functions within cellular signaling pathways .
Antiproliferative Activity
Research has indicated that compounds with similar oxazole structures show significant antiproliferative effects against various cancer cell lines. For instance, derivatives of oxazole have been reported to inhibit cell growth in human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The antiproliferative activity can be attributed to their ability to interfere with microtubule formation, leading to cell cycle arrest .
Cytotoxicity Studies
In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity towards tumor cells while maintaining low toxicity in normal human cells. For example, compounds tested against peripheral blood lymphocytes showed IC50 values greater than 10 μM, indicating low toxicity in non-tumoral cells .
Structure-Activity Relationship (SAR)
A structure-activity relationship study on oxazole derivatives revealed that modifications to the functional groups significantly impact biological activity. For instance, substituting different electron-withdrawing groups (EWGs) on the aromatic rings altered antiproliferative potency dramatically, suggesting that electronic properties play a crucial role in their biological effectiveness .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide to improve yield and purity?
- Methodological Answer : Multi-step synthesis protocols (e.g., thiophene functionalization followed by oxazole ring formation) require precise control of reaction conditions. For example, using acetic anhydride for acetylation of 2-methylthiophene and optimizing stoichiometric ratios in carboxamide coupling can reduce side products. Temperature modulation (e.g., reflux vs. room temperature) and catalysts (e.g., triethylamine for nucleophilic substitution) are critical . Chromatographic purification (e.g., column chromatography) and recrystallization (e.g., using pet-ether) are recommended for isolating the final compound .
Q. How can researchers characterize the structural integrity of this compound to confirm its identity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H and ¹³C) to verify thiophene, oxazole, and carboxamide moieties.
- FT-IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide).
- Mass spectrometry (HRMS or ESI-MS) to validate the molecular formula (C₁₂H₁₄N₂O₃S, MW 270.32 g/mol) .
- X-ray crystallography for absolute configuration determination if crystalline .
Q. What solvents and conditions are optimal for solubility testing of this compound in preclinical studies?
- Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) for initial solubility screening due to the compound’s heterocyclic and carboxamide groups. For biological assays, use buffered solutions (e.g., PBS at pH 7.4) with co-solvents like ethanol (<5% v/v) to avoid cytotoxicity. Solubility should be quantified via UV-Vis spectroscopy or HPLC .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : The thiophene and oxazole rings likely engage in π-π stacking or hydrogen bonding with target proteins (e.g., kinases or GPCRs). Computational docking studies (AutoDock Vina, Schrödinger Suite) can predict binding affinities. Validate experimentally via:
- Surface plasmon resonance (SPR) for real-time interaction kinetics.
- Fluorescence quenching assays to monitor conformational changes in targets .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in anticancer assays)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Mitigate by:
- Standardizing protocols (e.g., MTT vs. ATP-based viability assays).
- Replicating studies across multiple cell lines (e.g., HeLa, MCF-7) with controlled passage numbers.
- Validating target engagement via siRNA knockdown or Western blotting of downstream effectors .
Q. What experimental design principles should guide structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Use factorial design (e.g., 2⁴ factorial matrix) to systematically vary substituents:
- Independent variables : Methyl group position on thiophene, methoxy chain length.
- Dependent variables : Bioactivity (IC₅₀), solubility, metabolic stability.
- Analyze via ANOVA to identify statistically significant modifications .
Q. How can isotopic labeling (e.g., ¹⁴C or ³H) be applied to study the compound’s metabolic fate in vivo?
- Methodological Answer : Introduce isotopes during synthesis (e.g., ¹⁴C-labeled carboxamide via Knoevenagel condensation with labeled precursors). Track metabolites using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
